1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea
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Overview
Description
1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea is a complex organic compound that features a unique structure combining phosphine oxide and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea typically involves multiple steps. One common approach is the reaction of 1-bromo-2-methylbenzene with diphenylphosphine oxide to form the phosphine oxide intermediate. This intermediate is then reacted with 1-phenylpropan-2-ol under specific conditions to yield the desired compound. The final step involves the reaction of the intermediate with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Scientific Research Applications
1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, facilitating catalytic processes. The urea moiety may interact with biological targets, potentially inhibiting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A similar compound used as a ligand in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: Another ligand with similar applications in catalysis.
Bis(methylphenyl)phenyl phosphate: Shares structural similarities and is used in different industrial applications.
Properties
Molecular Formula |
C30H31N2O2P |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[1-bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C30H31N2O2P/c1-22-14-10-12-20-27(22)35(28-21-13-11-15-23(28)2)34-29(25-16-6-4-7-17-25)24(3)31-30(33)32-26-18-8-5-9-19-26/h4-21,24,29H,1-3H3,(H2,31,32,33) |
InChI Key |
DUAQCUMHKBUVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC(C3=CC=CC=C3)C(C)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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